[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid
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Overview
Description
[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethoxycarbonyl group, two methyl groups, a phenyl group, and an acetic acid moiety attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of ethyl acetoacetate with aniline derivatives in the presence of a strong acid like hydrochloric acid can lead to the formation of the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetic acid moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the pyrrole ring or the acetic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, [3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar structure, used in plant growth and development studies.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with applications in organic synthesis and medicinal chemistry.
Phenylacetic acid: A related compound with a phenyl group and acetic acid moiety, used in the synthesis of various pharmaceuticals.
Uniqueness
[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-ethoxycarbonyl-2,4-dimethyl-5-phenylpyrrol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-17(21)15-11(2)16(13-8-6-5-7-9-13)18(12(15)3)10-14(19)20/h5-9H,4,10H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVFGHPEUSMUMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C2=CC=CC=C2)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169214 |
Source
|
Record name | 3-(Ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396123-24-3 |
Source
|
Record name | 3-(Ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=396123-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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